molecular formula C10H7F3O3 B7808233 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoic Acid CAS No. 120658-70-0

2-oxo-3-[3-(trifluoromethyl)phenyl]propanoic Acid

Cat. No. B7808233
CAS RN: 120658-70-0
M. Wt: 232.16 g/mol
InChI Key: AGRTZGDRXOCMEU-UHFFFAOYSA-N
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Description

2-oxo-3-[3-(trifluoromethyl)phenyl]propanoic Acid is an organic compound . It is a colorless liquid with a mild, pleasing scent . The molecular formula is C10H7F3O4 .


Synthesis Analysis

The compound is synthesized through the reaction between 3-trifluoromethylaniline and propionic acid . More detailed synthesis processes can be found in related scientific literature .


Molecular Structure Analysis

The molecular structure of this compound consists of a trifluoromethyl group attached to a phenyl group, which is further attached to a propanoic acid group with a carbonyl group at the 2-position .


Physical And Chemical Properties Analysis

The compound is a colorless liquid with a mild, pleasing scent . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in related databases .

Safety and Hazards

The compound is associated with certain hazards. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound .

properties

IUPAC Name

2-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4H,5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRTZGDRXOCMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247396
Record name α-Oxo-3-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120658-70-0
Record name α-Oxo-3-(trifluoromethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120658-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Oxo-3-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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